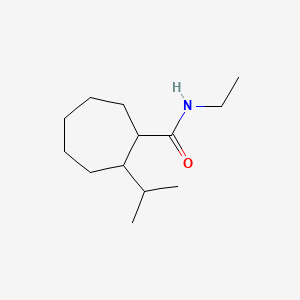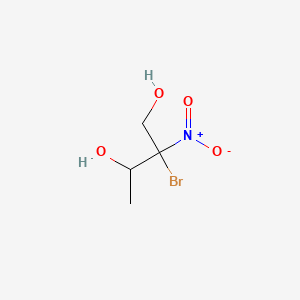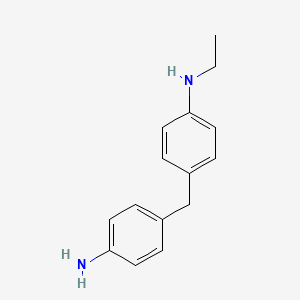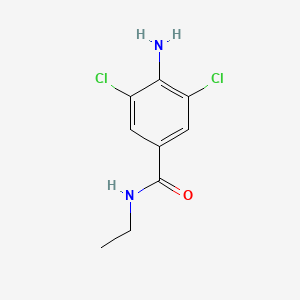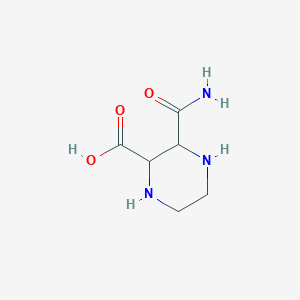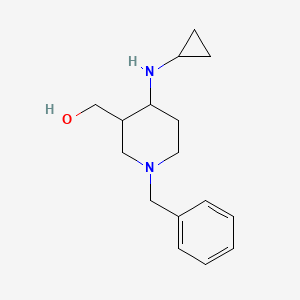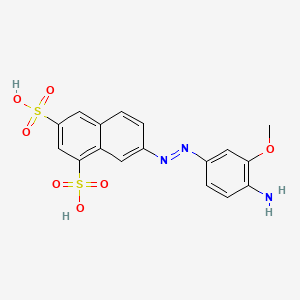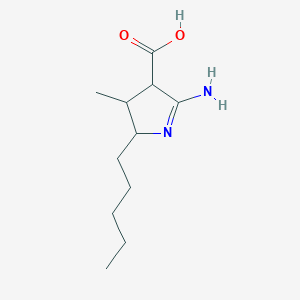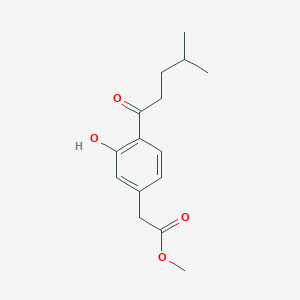
Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with a phenyl ring substituted with a hydroxy group and a 4-methylpentanoyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-4-(4-methylpentanoyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the 4-methylpentanoyl group.
Methyl 3-hydroxy-4-methoxyphenylacetate: Similar structure but has a methoxy group instead of the 4-methylpentanoyl group.
Uniqueness: Methyl 2-(3-hydroxy-4-(4-methylpentanoyl)phenyl)acetate is unique due to the presence of the 4-methylpentanoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 2-[3-hydroxy-4-(4-methylpentanoyl)phenyl]acetate |
InChI |
InChI=1S/C15H20O4/c1-10(2)4-7-13(16)12-6-5-11(8-14(12)17)9-15(18)19-3/h5-6,8,10,17H,4,7,9H2,1-3H3 |
InChI Key |
FIXNGCYXODAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=C(C=C(C=C1)CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
